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molecular formula C7H7ClN2O B1488331 2-Chloro-6-methylisonicotinamide CAS No. 25462-95-7

2-Chloro-6-methylisonicotinamide

Cat. No. B1488331
M. Wt: 170.59 g/mol
InChI Key: OWXORRMQUDENAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090601B2

Procedure details

A mixture of 2-chloro-6-methylpyridine-4-carboxylic acid (9.6 g, 56 mmol), ammonium chloride (8.9 g, 170 mmol), triethylamine (23 mL, 170 mmol), N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (13 g, 67 mmol), 1-hydroxybenzotriazole (9.1 g, 67 mmol) and N,N-dimethylformamide (100 mL) was stirred at room temperature for 1 day. The reaction mixture was concentrated under reduced pressure, aqueous sodium bicarbonate solution was added to the obtained residue, and the mixture was extracted with ethyl acetate. The combined organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the insoluble material was filtered off. The obtained residue was washed with diisopropyl ether to give the title compound (5.6 g, 59%) as a pale-brown solid.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8](O)=[O:9])[CH:5]=[C:4]([CH3:11])[N:3]=1.[Cl-].[NH4+].C([N:16](CC)CC)C.Cl.CN(C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([NH2:16])=[O:9])[CH:5]=[C:4]([CH3:11])[N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C(=O)O)C
Name
Quantity
8.9 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
23 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
13 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
9.1 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, aqueous sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
was added to the obtained residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
WASH
Type
WASH
Details
The obtained residue was washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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